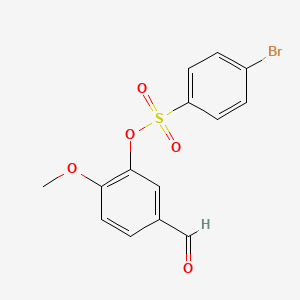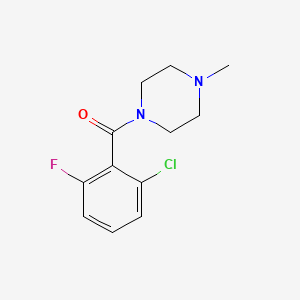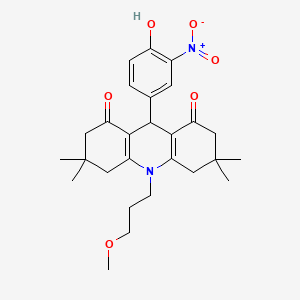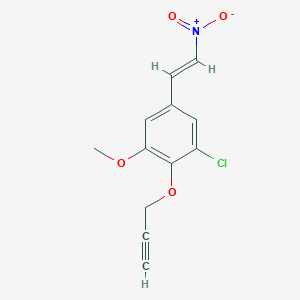![molecular formula C15H11Cl2F2N3O B4603973 3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER](/img/structure/B4603973.png)
3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER
概要
説明
3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the chlorodifluoromethyl group: This step often requires the use of chlorodifluoromethylating agents under specific reaction conditions.
Attachment of the phenyl methyl ether group: This step involves etherification reactions, typically using phenol derivatives and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
科学的研究の応用
3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or industrial effect.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar but has different functional groups and applications.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.
Uniqueness
3-{3-CHLORO-7-[CHLORO(DIFLUORO)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
3-chloro-7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2N3O/c1-8-13(16)14-20-11(9-4-3-5-10(6-9)23-2)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGWARBOFBWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=CC=C3)OC)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4603890.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4603898.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B4603902.png)
![N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PENTANAMIDOBENZAMIDE](/img/structure/B4603909.png)
![2,2'-(2,5-thienediyl)bis[5-(1-methyl-1-phenylethyl)-1,3-benzoxazole]](/img/structure/B4603941.png)

![Ethyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B4603962.png)


![N-[2-(4-ethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-3,4,5-trimethoxybenzamide](/img/structure/B4603966.png)
![2-[4-(4-iodophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B4603969.png)
![(5E)-2-(azepan-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4603981.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4603985.png)

